2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of a chlorobenzyl sulfanyl group, a methoxyphenyl group, and a carbonitrile group attached to a hexahydroquinoline core
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together.
Introduction of the chlorobenzyl sulfanyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl chloride reacts with a thiol group.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the carbonitrile group: This is typically achieved through a cyanation reaction using a suitable cyanating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
These compounds share similar structural features, such as the presence of chlorobenzyl or thiadiazole groups, but differ in their core structures and specific functional groups. The uniqueness of this compound lies in its hexahydroquinoline core and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN2O2S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21ClN2O2S/c1-29-18-11-7-16(8-12-18)22-19(13-26)24(27-20-3-2-4-21(28)23(20)22)30-14-15-5-9-17(25)10-6-15/h5-12,22,27H,2-4,14H2,1H3 |
InChI Key |
BXZIRTNCVVMUGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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